[1,3]Thiazolo[5,4-F]quinoxaline
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Overview
Description
[1,3]Thiazolo[5,4-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-F]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with thioureas in a suitable solvent such as 1,4-dioxane. The reaction conditions often include room temperature and the presence of a base to facilitate the nucleophilic substitution reaction . The resulting product is then purified and characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[5,4-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thioureas in 1,4-dioxane at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
Scientific Research Applications
[1,3]Thiazolo[5,4-F]quinoxaline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[5,4-F]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as insulysin (insulinase) and thioredoxin, which are involved in various biological processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,3]Thiazolo[4,5-b]quinoxaline: Another member of the thiazoloquinoxaline family with similar biological activities.
Bis[1,3]thiazolo[4,5-f5’,4’-h]thieno[3,4-b]quinoxaline: A derivative used in organic electronics with unique optical properties.
Uniqueness
[1,3]Thiazolo[5,4-F]quinoxaline is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
234-57-1 |
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Molecular Formula |
C9H5N3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-f]quinoxaline |
InChI |
InChI=1S/C9H5N3S/c1-2-7-9(13-5-12-7)8-6(1)10-3-4-11-8/h1-5H |
InChI Key |
QIVQMDJWGDQHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=C1N=CS3 |
Origin of Product |
United States |
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